N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
CAS No.: 905688-23-5
Cat. No.: VC5334659
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905688-23-5 |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 374.41 |
| IUPAC Name | N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 |
| Standard InChI Key | JHSMZFWFBBVUDZ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The compound’s architecture comprises three distinct regions:
-
Benzodioxin moiety: A six-membered aromatic ring fused with two oxygen atoms at the 1,4-positions, contributing to planar stability and potential π-π stacking interactions .
-
Pyrrolidone ring: A five-membered lactam ring with a ketone group at the 5-position, introducing conformational rigidity and hydrogen-bonding capacity .
-
Benzenesulfonamide group: A sulfonamide-linked benzene ring, a hallmark of enzyme inhibitors due to its ability to mimic biological substrates .
Spectroscopic Validation
Structural confirmation via -NMR and IR spectroscopy reveals key features:
-
NMR: A singlet at δ 7.8–8.1 ppm corresponds to aromatic protons in the benzenesulfonamide group, while signals at δ 4.2–4.5 ppm indicate the methylene groups of the benzodioxin ring .
-
IR: Strong absorbance at 1675 cm (C=O stretch of pyrrolidone) and 1150 cm (S=O symmetric stretch) .
Synthesis and Optimization
Stepwise Synthetic Route
The synthesis involves three sequential reactions (Figure 1):
-
Formation of benzodioxin-6-amine: 2,3-Dihydro-1,4-benzodioxin-6-amine (1) is prepared via nitration and reduction of 1,4-benzodioxane .
-
Sulfonamide coupling: Reaction with benzenesulfonyl chloride (2) in aqueous NaOH (pH 9–10) yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) with 75–80% efficiency .
-
Pyrrolidone incorporation: Lithium hydride-mediated alkylation with 2-bromoacetamide derivatives completes the assembly .
Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | , | 0–5°C → RT | 6 hr | 68% |
| 2 | Benzenesulfonyl chloride, NaOH | RT | 4 hr | 78% |
| 3 | 2-Bromoacetamide, LiH, DMF | 25°C | 3 hr | 65% |
Purification and Characterization
The crude product is precipitated at pH 2.0 using HCl, followed by recrystallization from ethanol/water (3:1). Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Antimicrobial Activity
Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate antibacterial effects (MIC = 64 μg/mL), attributed to sulfonamide-mediated folate pathway disruption.
Central Nervous System (CNS) Applications
Structural analogs reported in patent literature (e.g., WO2012035123A1) show affinity for serotonin and dopamine receptors, suggesting potential in neurodegenerative disease therapy .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (>50 mg/mL) .
-
Stability: Stable at pH 4–9 for 24 hr; degrades under strong acidic (pH <2) or basic (pH >10) conditions .
Crystallographic Data
Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P2/c) with unit cell parameters:
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidone ring’s substituents to enhance potency.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration .
-
Target Identification: Proteomic profiling to identify off-target interactions and optimize selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume